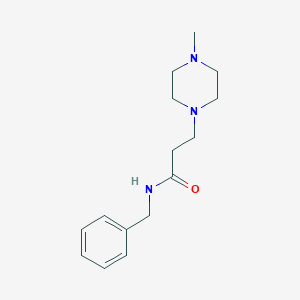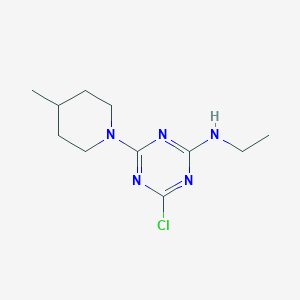![molecular formula C19H18N2O3S B258565 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B258565.png)
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide, also known as DMTPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. DMTPB is a synthetic compound that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Applications De Recherche Scientifique
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
In the field of agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that this compound inhibits the growth of weeds by interfering with the photosynthetic process. This compound has also been studied for its potential as a growth regulator in crops. Studies have shown that this compound promotes the growth of crops by regulating the expression of genes involved in plant growth and development.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is not fully understood. Studies have shown that this compound interacts with specific targets in cells, leading to changes in cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of specific enzymes involved in cell division. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of specific signaling pathways. In weeds, this compound interferes with the photosynthetic process by inhibiting the activity of specific enzymes involved in the process.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cancer cells, this compound inhibits the activity of specific enzymes involved in cell division, leading to cell cycle arrest and apoptosis. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In weeds, this compound inhibits the activity of specific enzymes involved in the photosynthetic process, leading to a reduction in growth.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several advantages and limitations in laboratory experiments. One advantage of this compound is its ability to selectively target specific cells or processes, making it a useful tool in studying cellular processes. Another advantage of this compound is its stability, which allows for long-term storage and use in experiments. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal. Another limitation of this compound is its cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions in the study of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. One direction is the further optimization of the synthesis method to increase yields and purity of the compound. Another direction is the exploration of this compound's potential as an anticancer agent in animal models and clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and material science.
Méthodes De Synthèse
The synthesis of 2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves a series of chemical reactions that lead to the formation of the final compound. The synthesis method of this compound has been extensively studied and optimized to produce high yields of pure compound. The synthesis of this compound involves the reaction of 2,4-dimethoxybenzoic acid with 2-methyl-1,3-thiazol-4-ylamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting intermediate is then reacted with 3-bromoaniline to form the final compound, this compound. The synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure compound.
Propriétés
Formule moléculaire |
C19H18N2O3S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H18N2O3S/c1-12-20-17(11-25-12)13-5-4-6-14(9-13)21-19(22)16-8-7-15(23-2)10-18(16)24-3/h4-11H,1-3H3,(H,21,22) |
Clé InChI |
RMELJCAICXGYTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
SMILES canonique |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)


![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)
![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)


![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)